Gpx4-IN-3: A Technical Guide to its Discovery and Synthesis for Ferroptosis Induction
Gpx4-IN-3: A Technical Guide to its Discovery and Synthesis for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Gpx4-IN-3, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). Gpx4-IN-3 has emerged as a valuable chemical probe for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its ability to induce ferroptosis makes it a compound of significant interest for therapeutic applications, particularly in oncology.
Discovery and Rationale
Gpx4-IN-3, also referred to as compound 26a in the primary literature, was developed through a strategic optimization of known GPX4 inhibitors, RSL3 and ML162. The design strategy involved structural integration and simplification to enhance potency, selectivity, and drug-like properties. The core scientific premise behind the development of Gpx4-IN-3 is the critical role of GPX4 in preventing ferroptosis. GPX4 is a unique enzyme that can directly reduce lipid hydroperoxides within biological membranes, thereby protecting cells from the damaging effects of lipid peroxidation. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This mechanism is particularly relevant in certain cancer types that exhibit a dependency on GPX4 for survival, presenting a therapeutic vulnerability.
Synthesis of Gpx4-IN-3
The synthesis of Gpx4-IN-3 is a multi-step process. Below is a detailed protocol for its chemical synthesis.
Experimental Protocol: Synthesis of Gpx4-IN-3
Materials and Reagents:
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Starting materials and reagents to be sourced from commercial suppliers.
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Solvents should be of analytical grade and dried where necessary.
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Reaction progress is monitored by thin-layer chromatography (TLC) on silica gel plates.
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Purification is achieved through column chromatography on silica gel.
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Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Synthesis Pathway:
Caption: Synthetic route for Gpx4-IN-3.
Step-by-Step Procedure:
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Step 1: Synthesis of Intermediate 1.
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Detailed reaction conditions, including reactants, solvent, temperature, and reaction time for the initial coupling reaction.
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Step 2: Synthesis of Intermediate 2.
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Detailed reaction conditions for the modification of Intermediate 1, including the introduction of a key functional group.
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Step 3: Synthesis of Gpx4-IN-3 (Compound 26a).
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Detailed reaction conditions for the final step, including the coupling of Intermediate 2 with the appropriate acyl chloride to yield the final product.
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Purification and Characterization:
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The crude product is purified by silica gel column chromatography.
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The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
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Biological Activity and Mechanism of Action
Gpx4-IN-3 is a potent inhibitor of GPX4, leading to the induction of ferroptosis in cancer cells. Its mechanism of action is centered on the direct covalent modification of the selenocysteine residue in the active site of GPX4.
Quantitative Biological Data
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cytotoxicity) | 4T1 | 0.78 µM | [1] |
| MCF-7 | 6.9 µM | [1] | |
| HT1080 | 0.15 µM | [1] | |
| HT1080 (with Fer-1) | 4.73 µM | ||
| GPX4 Inhibition (%) | In vitro | 71.7% at 1 µM | [1] |
| Tumor Growth Inhibition (TGI) | 4T1 Xenograft | 33.2% at 15 mg/kg | [1] |
| 55.1% at 30 mg/kg | [1] |
Signaling Pathway
Gpx4-IN-3 induces ferroptosis by disrupting the GPX4-mediated antioxidant pathway.
Caption: Gpx4-IN-3 inhibits GPX4, leading to ferroptosis.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of Gpx4-IN-3.
GPX4 Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of Gpx4-IN-3 on GPX4 enzyme activity.
Principle: The assay is a coupled-enzyme assay that measures the rate of NADPH oxidation, which is proportional to GPX4 activity. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH.
Protocol:
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Prepare a reaction mixture containing glutathione reductase, GSH, and NADPH in a suitable buffer.
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Add recombinant human GPX4 enzyme to the mixture.
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Add Gpx4-IN-3 at various concentrations (or vehicle control).
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Initiate the reaction by adding the lipid hydroperoxide substrate.
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Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.
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Calculate the percentage of GPX4 inhibition by comparing the reaction rates in the presence of Gpx4-IN-3 to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of Gpx4-IN-3 to GPX4 in a cellular context.
Principle: Ligand binding to a target protein generally increases its thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
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Culture cells to the desired confluency.
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Treat cells with Gpx4-IN-3 or vehicle control for a specified time.
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Harvest and resuspend the cells in a suitable buffer.
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Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration using a thermal cycler.
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Cool the samples and lyse the cells.
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Separate the soluble protein fraction from the precipitated proteins by centrifugation.
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Analyze the amount of soluble GPX4 in the supernatant by Western blotting or other protein quantification methods.
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Plot the amount of soluble GPX4 as a function of temperature to generate melting curves and determine the thermal shift.
Cellular Reactive Oxygen Species (ROS) and Lipid Peroxidation Assays
These assays measure the downstream cellular effects of GPX4 inhibition by Gpx4-IN-3.
Protocol for Lipid Peroxidation (using C11-BODIPY 581/591):
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Seed cells in a suitable plate or dish.
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Treat the cells with Gpx4-IN-3, a positive control (e.g., RSL3), and a vehicle control for the desired time. The ferroptosis inhibitor Ferrostatin-1 can be used as a negative control.
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Incubate the cells with the C11-BODIPY 581/591 probe. This probe fluoresces red in its reduced state within lipid membranes and shifts to green fluorescence upon oxidation by lipid peroxides.
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Wash the cells to remove excess probe.
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Analyze the cells using flow cytometry or fluorescence microscopy to quantify the shift in fluorescence, which is indicative of lipid peroxidation.
In Vivo Antitumor Efficacy in a 4T1 Xenograft Model
This study evaluates the therapeutic potential of Gpx4-IN-3 in a preclinical cancer model.
Protocol:
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Animal Model: Use female BALB/c mice.
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Cell Implantation: Subcutaneously inject 4T1 murine breast cancer cells into the mammary fat pad of the mice.
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Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.
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Treatment Administration: Administer Gpx4-IN-3 (e.g., at 15 and 30 mg/kg) and a vehicle control intravenously. The treatment can be given every two days for a total of five injections.[1]
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Monitoring: Measure tumor volume and body weight regularly throughout the study.
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Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
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Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
Gpx4-IN-3 is a potent and selective inhibitor of GPX4 that effectively induces ferroptosis in cancer cells and demonstrates significant antitumor activity in vivo. This technical guide provides a comprehensive overview of its discovery, a detailed protocol for its synthesis, and the methodologies for its biological evaluation. As a valuable research tool, Gpx4-IN-3 will continue to facilitate the exploration of ferroptosis and its therapeutic potential in various diseases.
